molecular formula C6H3BrClF2NO B15244243 6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

Cat. No.: B15244243
M. Wt: 258.45 g/mol
InChI Key: DBOPWFNOBPSIKO-UHFFFAOYSA-N
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Preparation Methods

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and developing new bioactive molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and activity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other fluorinated pyridines such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, chlorine, and difluoromethyl groups in this compound makes it distinct and valuable for specific applications.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

6-bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrClF2NO/c7-4-2(6(9)10)1-3(12)5(8)11-4/h1,6,12H

InChI Key

DBOPWFNOBPSIKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1O)Cl)Br)C(F)F

Origin of Product

United States

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